Thiazolo[5,4-b]pyridin-6-ylboronic acid
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Overview
Description
Thiazolo[5,4-b]pyridin-6-ylboronic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridin-6-ylboronic acid typically involves the construction of the thiazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate thiazole and pyridine precursors under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base like triethylamine can yield thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridin-6-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Thiazolo[5,4-b]pyridin-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridin-6-ylboronic acid involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This interaction is facilitated by the boronic acid group, which forms key hydrogen bonds with the active site residues of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another thiazole-pyridine fused compound with similar biological activities but different substitution patterns.
Pyrano[2,3-d]thiazole: A related heterocycle with a pyran ring fused to a thiazole ring, showing different pharmacological properties.
Uniqueness
Thiazolo[5,4-b]pyridin-6-ylboronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and allows for versatile functionalization. This makes it a valuable scaffold in drug discovery and development, offering opportunities for the creation of novel therapeutic agents.
Properties
Molecular Formula |
C6H5BN2O2S |
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Molecular Weight |
180.00 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C6H5BN2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3,10-11H |
InChI Key |
MCWCDJGIJZUARS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)SC=N2)(O)O |
Origin of Product |
United States |
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